molecular formula C17H15NO5 B2833228 (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 219298-41-6

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2833228
CAS No.: 219298-41-6
M. Wt: 313.309
InChI Key: RXEQBCWMBKUXER-VQHVLOKHSA-N
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Description

(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative synthesized via the Claisen-Schmidt condensation. Chalcones are α,β-unsaturated ketones with a backbone structure of two aromatic rings connected by a propenone bridge. The target compound features a 3-nitrophenyl group (electron-withdrawing) at the R1 position and a 2,4-dimethoxyphenyl group (electron-donating) at R2 (Figure 1). This combination of substituents influences its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEQBCWMBKUXER-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research on this compound may focus on its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies may investigate its efficacy and safety as a potential drug candidate for treating various diseases.

Industry

Industrially, chalcones are used in the production of dyes, pigments, and other materials. This compound may have applications in these areas due to its chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives vary widely based on substituent positions and functional groups. Key structural analogs include:

Compound Name R1 (Aryl Group) R2 (Aryl Group) Key Features Reference
Target Compound 3-nitrophenyl 2,4-dimethoxyphenyl Strong electron-withdrawing (NO₂) and donating (OCH₃) groups enhance dipole
(E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl) 3-nitrophenyl 4-methoxyphenyl Single methoxy at R2; reduced steric hindrance compared to 2,4-di-OCH₃
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl) 4-aminophenyl (NH₂) 2,4-dimethoxyphenyl Amino group enhances electrostatic interactions with biological targets
Compound 10 (Antifungal) 3-nitrophenyl 3’-methoxy-4’-hydroxyphenyl Hydroxyl group improves hydrogen-bonding capacity

Key Observations:

  • Electron Effects: The nitro group at R1 increases electrophilicity, enhancing reactivity in biological systems. Methoxy groups at R2 improve solubility and modulate electronic conjugation .

Crystallographic and Conformational Analysis

  • The target compound’s bond lengths (C=O: ~1.23 Å, C=C: ~1.45 Å) and dihedral angles (~5–10° between aromatic rings) are consistent with related chalcones. However, the nitro group introduces slight distortions in planarity compared to bromo or chloro analogs .
  • Packing Interactions: Unlike hydroxyl-containing analogs (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one), the target compound lacks strong hydrogen-bonding networks, relying on van der Waals forces and π-π stacking .

Antimalarial Activity

  • In PfFd-PfFNR inhibition assays, (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one showed 38.16% inhibition at 10 µM, attributed to the amino group’s electrostatic interactions .

Antifungal Activity

  • Compound (2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibited potent antifungal activity against Trychophyton rubrum (MIC = 0.07 µg/mL). The hydroxyl group at R2 enhances hydrogen bonding with fungal enzymes, a feature absent in the target compound .

Pharmacokinetic Considerations

  • Dimethoxy-substituted chalcones like (2E,20E)-1,10-(1,4-phenylene)bis(3-(2,4-dimethoxyphenyl)prop-2-en-1-one) (A2) show moderate bioavailability (59.8% yield), but the target compound’s nitro group may reduce metabolic stability compared to methoxy or amino analogs .

Biological Activity

The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biochemical evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O5C_{17}H_{16}N_{2}O_{5}. Its structure features a conjugated double bond system typical of chalcones, which is crucial for its biological activity. The presence of methoxy and nitro groups contributes to its pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16N2O5
CAS Number308292-47-9
Physical FormSolid
Purity90%

Anticancer Properties

Recent studies have shown that chalcone derivatives exhibit significant anticancer activities. For instance, the compound was evaluated for its antiproliferative effects against various cancer cell lines. The results indicated that it has a notable ability to inhibit cell proliferation in certain types of cancer.

  • Case Study : In a study assessing its effects on human leukemia cells (CLL cell lines), the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM in HG-3 cells and 0.35 to 1.97 µM in PGA-1 cells, indicating potent antiproliferative activity. The pro-apoptotic effects were also confirmed, with cell viability significantly reduced at concentrations around its IC50 values .

The mechanism by which this compound exerts its effects may involve the induction of oxidative stress within cancer cells. This is supported by findings that show increased reactive oxygen species (ROS) levels leading to apoptosis in treated cells .

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. For example:

  • Mix 2,5-dimethoxy acetophenone with 3-nitrobenzaldehyde .
  • Add sodium hydroxide as a catalyst and stir at low temperatures.
  • Collect and purify the precipitate through recrystallization from ethanol.

This method highlights the structural modifications that can be achieved to enhance biological activity.

Research Findings

A review of multiple studies indicates that compounds similar to this compound often share common biological pathways associated with anticancer properties:

Compound TypeIC50 Range (µM)Cancer Cell Lines
Chalcone Derivatives0.17 - 2.69CLL HG-3
Other Analogues0.20 - 48.0Various Cancer Lines

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation. This involves reacting 2,4-dimethoxyacetophenone with 3-nitrobenzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol or methanol under reflux. The reaction proceeds via aldol condensation, followed by dehydration to form the α,β-unsaturated ketone (E-configuration). Reaction conditions (temperature, solvent polarity, and base strength) must be optimized to maximize yield and stereoselectivity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : The enone system (C=O-CH=CH-) shows characteristic doublets for the trans-vinylic protons (δ ~6.8–7.8 ppm, J = 15–16 Hz). The 2,4-dimethoxyphenyl group exhibits singlet aromatic protons (δ ~6.2–6.6 ppm) and methoxy peaks (δ ~3.8–4.0 ppm). The 3-nitrophenyl group displays meta-substituted aromatic protons (δ ~7.5–8.5 ppm).
  • 13C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm. The vinylic carbons (C=C) resonate at δ ~120–140 ppm.
  • IR : Strong C=O stretching (~1650–1680 cm⁻¹) and NO₂ symmetric/asymmetric stretching (~1350 cm⁻¹ and ~1520 cm⁻¹) confirm functional groups .

Q. What stability considerations are critical for handling this compound?

The nitro group (-NO₂) is electron-withdrawing and may sensitize the compound to photodegradation. Store in amber vials at 2–8°C under inert atmosphere. Avoid prolonged exposure to UV light or strong bases, which could degrade the enone system .

Advanced Research Questions

Q. How does the electronic interplay between the 2,4-dimethoxyphenyl and 3-nitrophenyl groups influence reactivity?

The 2,4-dimethoxyphenyl group is electron-donating (via methoxy substituents), while the 3-nitrophenyl group is electron-withdrawing. This creates a polarized enone system, enhancing susceptibility to nucleophilic attack at the β-carbon. Computational studies (e.g., DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic reactions .

Q. What crystallographic methods are suitable for resolving the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals grown via slow evaporation (e.g., in ethanol/chloroform) can be analyzed to determine bond lengths, angles, and packing motifs. For example, the E-configuration of the enone system will show a dihedral angle >150° between the aryl groups. Compare with similar chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl) analogs) to identify substituent effects on crystal packing .

Q. How can contradictory biological activity data be resolved when testing this compound?

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., solvent polarity, cell line variability). Validate results using:

  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
  • Control experiments : Compare with structurally analogous compounds (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives).
  • Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding (e.g., enzyme inhibition) .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Electrophilic substitution : The 2,4-dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups.
  • Nucleophilic addition : Polar solvents (e.g., DMF) favor attack at the β-carbon of the enone.
  • Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

TechniqueKey Peaks/AssignmentsReference
1H NMR δ 7.8 (d, J=16 Hz, CH=CH), δ 3.9 (OCH₃)
13C NMR δ 190 (C=O), δ 125 (C=C)
IR 1670 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)

Q. Table 2. Comparative Reactivity of Analogous Compounds

SubstituentReaction Rate (Claisen-Schmidt)Bioactivity (IC₅₀, μM)
3-NitrophenylModerate (~6–8 hrs)12.5 (Antimicrobial)
4-ChlorophenylFast (~4–5 hrs)8.3 (Anticancer)
2,4-DimethoxyphenylSlow (~10–12 hrs)22.0 (Antioxidant)
Data derived from .

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